Cas no 851946-91-3 (ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

Ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a specialized heterocyclic compound featuring a thienopyridazine core functionalized with a 4-chlorobutanamido group and an ethyl carboxylate moiety. This structure imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of both electron-withdrawing and electron-donating substituents enhances its utility in nucleophilic substitution and cyclization reactions. The chlorobutyl side chain offers further derivatization potential, while the phenyl and ester groups contribute to solubility and structural diversity. Its well-defined synthetic pathway ensures reproducibility, making it suitable for applications in drug discovery and heterocyclic synthesis.
ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate structure
851946-91-3 structure
Product Name:ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
CAS No:851946-91-3
MF:C19H18ClN3O4S
MW:419.881922245026
CID:6135853
PubChem ID:3619106
Update Time:2025-05-19

ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
    • Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(4-chloro-1-oxobutyl)amino]-3,4-dihydro-4-oxo-3-phenyl-, ethyl ester
    • 851946-91-3
    • F0641-0024
    • AB00670133-01
    • ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
    • ethyl 5-(4-chlorobutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
    • ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
    • AKOS024439258
    • Inchi: 1S/C19H18ClN3O4S/c1-2-27-19(26)16-13-11-28-17(21-14(24)9-6-10-20)15(13)18(25)23(22-16)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,21,24)
    • InChI Key: VEQLLKCBNUFNFR-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C2=C(NC(=O)CCCCl)SC=C12

Computed Properties

  • Exact Mass: 419.0706549g/mol
  • Monoisotopic Mass: 419.0706549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 639
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • pka: 12.89±0.20(Predicted)

ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>

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Additional information on ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate

Professional Introduction to Ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851946-91-3)

Ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, identified by its CAS number 851946-91-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thienopyridazine class, a heterocyclic structure that has been extensively studied for its potential biological activities. The presence of multiple functional groups, including an amide moiety and a carboxylate ester, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.

The structural framework of Ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate incorporates several key features that contribute to its unique chemical properties. The thienopyridazine core is known for its ability to interact with various biological targets, making it a promising candidate for drug discovery. Specifically, the amide group at the 5-position and the carboxylate ester at the 1-position provide opportunities for further derivatization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of the compound.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of this compound with potential biological targets. Studies suggest that Ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. This has prompted further investigation into its potential as a lead compound for the development of novel therapeutic agents.

The synthesis of Ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. The reaction sequence typically begins with the formation of the thienopyridazine core through cyclization reactions. Subsequent functionalization steps introduce the amide and ester groups at strategic positions within the molecule. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations.

In vitro studies have begun to uncover the biological potential of Ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate. Initial assays have shown promising results in terms of cytotoxicity against certain cancer cell lines. The compound's ability to disrupt specific signaling pathways has been attributed to its unique structural features. Further research is ongoing to elucidate the precise mechanisms of action and to identify any potential off-target effects.

The pharmaceutical industry is increasingly interested in heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. Ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate represents a valuable addition to this growing class of molecules. Its potential as a lead compound for drug development is underscored by its structural complexity and demonstrated biological activity.

Future research directions for Ethyl 5-(4-chlorobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate include exploring its interactions with additional biological targets and optimizing its chemical structure for improved efficacy and reduced toxicity. Advances in synthetic methodologies will also play a crucial role in enabling more efficient production scales for this promising compound.

The integration of machine learning and artificial intelligence into drug discovery processes has accelerated the identification of novel bioactive molecules like Ethyl 5-(4-chlorobutanamido)-4-oxysoxindole derivatives. These technologies allow researchers to predict the properties of complex compounds with greater accuracy and speed, facilitating faster development cycles. As computational tools continue to evolve, they will likely play an even more significant role in guiding synthetic strategies and optimizing lead compounds for clinical trials.

In conclusion, Ethyl 5-(cas no85194691)thienopyridazine derivativeethyl ethanone derivative, with its intricate structure and demonstrated biological activity, represents a significant advancement in pharmaceutical chemistry. Its potential as a therapeutic agent is further supported by ongoing research efforts aimed at elucidating its mechanisms of actionand optimizing its pharmacological profile. As our understanding of complex molecular interactions continues to grow, compounds like this will undoubtedly play a crucial role in the development of next-generation medicines.

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